1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Descripción

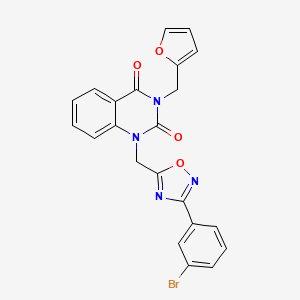

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as the "target compound") features a quinazoline-2,4-dione core substituted at position 1 with a 3-(3-bromophenyl)-1,2,4-oxadiazole methyl group and at position 3 with a furan-2-ylmethyl group . Quinazoline-diones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Propiedades

IUPAC Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGENNPJPRROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial and potential anticancer effects based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- A quinazoline core

- A furan moiety

- An oxadiazole ring

- A bromophenyl substituent

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference Compound |

|---|---|---|---|

| Staphylococcus aureus | 10 - 12 | 75 - 80 | Ampicillin |

| Escherichia coli | 15 | 65 | Vancomycin |

| Candida albicans | 11 | 80 | Nystatin |

The compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it showed significant activity against Escherichia coli with an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL, indicating its potential as an antibacterial agent .

The mechanism by which quinazoline derivatives exert their antimicrobial effects often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. Molecular docking studies have suggested that the compound interacts effectively with these targets, enhancing its potential as an antimicrobial agent .

Anticancer Activity

Quinazolines are also explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer activity of the compound is still under investigation; however, related quinazoline derivatives have shown promising results against various cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of quinazoline derivatives in treating infections and cancer:

- Antimicrobial Screening : A study involving a series of synthesized quinazoline derivatives reported that compounds with oxadiazole moieties exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans, with inhibition zones comparable to standard antibiotics .

- Anticancer Evaluation : In vitro assays on related quinazoline compounds revealed substantial growth inhibition against several cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Aplicaciones Científicas De Investigación

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Oxadiazole Ring | Contributes to biological activity |

| Furan Substituent | Enhances interaction with biological targets |

| Bromophenyl Group | Potentially increases lipophilicity |

Chemistry

In the realm of synthetic chemistry, this compound serves as a versatile building block for the development of new materials and pharmaceuticals. Its unique structure allows researchers to explore novel reaction mechanisms and synthetic methodologies.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

- Mechanism : Activation of caspases and modulation of p53 protein levels are common pathways observed in studies.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural diversity allows it to interact effectively with various bacterial strains.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline | MCF-7 | 0.48 |

| Similar Oxadiazole Derivative | HCT-116 | 0.19 |

| Doxorubicin | MCF-7 | 1.93 |

| Doxorubicin | HCT-116 | 2.84 |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with specific biological targets such as enzymes or receptors could lead to the development of new drugs for treating various diseases.

Case Studies

- Study on Anticancer Effects :

- A recent study demonstrated that derivatives of this compound exhibited superior activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin.

- Antimicrobial Research :

- Another investigation highlighted the effectiveness of similar quinazoline derivatives against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.

Table 3: Antimicrobial Activity Overview

| Compound Type | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Quinazolinone Derivatives | Moderate | Moderate |

| Oxadiazole Derivatives | Significant | Significant |

Industrial Applications

In the industrial sector, this compound could be utilized in the formulation of advanced materials such as coatings or polymers. Its unique structural characteristics may impart desirable properties like enhanced stability or reactivity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound is compared to three closely related quinazoline-dione derivatives (Table 1), which differ in substituents on the oxadiazole ring and the quinazoline-3 position.

Table 1: Structural and Molecular Comparison

Key Observations:

- Fluorine in the 3-bromo-4-fluoro analog may improve metabolic stability and bioavailability.

- Substituent Diversity : The furan-2-ylmethyl group (target compound and ) contrasts with the allyl group in and the 2-methoxybenzyl group in , influencing steric bulk and solubility.

- Molecular Weight (MW) : The target compound has the highest MW (513.3), which may impact pharmacokinetic properties like membrane permeability compared to lighter analogs (e.g., 434.8 in ).

Pharmacological Implications

- Anticancer Potential: Triazole and oxadiazole derivatives (e.g., ) exhibit anticancer activity via kinase inhibition or DNA intercalation. The target compound’s bromophenyl group may enhance cytotoxicity compared to chlorinated analogs.

- Antimicrobial Activity : Benzoxazole-containing compounds (e.g., ) show bacteriostatic effects, suggesting the target compound’s oxadiazole moiety could confer similar properties.

- Metabolic Stability : The fluorine in and methoxy group in may improve pharmacokinetic profiles compared to the target compound’s bromine, which could increase metabolic degradation.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl derivatives (e.g., using Brønsted acids or microwave-assisted conditions).

- Step 2: Introduction of the quinazoline-dione core via condensation of anthranilic acid derivatives with urea or thiourea.

- Step 3: Alkylation of the quinazoline-dione with the furan-2-ylmethyl group using alkyl halides or Mitsunobu conditions .

Optimization Strategies:

- Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C for reductive steps) and solvents (DMF or THF for polar aprotic conditions).

- Monitor intermediates via TLC or HPLC to minimize side products. Typical yields range from 45–65% after recrystallization .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 5.1–5.5 ppm (methylene bridges), and δ 2.8–3.4 ppm (furan methyl groups).

- 13C NMR: Signals for carbonyl groups (C=O) at 165–175 ppm and oxadiazole carbons at 155–160 ppm .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Discrepancies may arise from:

- Purity Issues: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Variability: Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity.

- Structural Confirmation: Re-analyze stored samples for degradation (e.g., via LC-MS) and compare with freshly synthesized batches .

Advanced: What computational methods are suitable for modeling its reactivity and electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps (typically 4.5–5.2 eV for similar quinazolines) and charge distribution on the bromophenyl group .

- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases). Key residues (e.g., Lys123, Asp184) may form hydrogen bonds with the oxadiazole ring .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ or CuI for cross-coupling steps to improve efficiency.

- Solvent Selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression in real-time .

Basic: What are the key spectroscopic markers for structural validation?

Methodological Answer:

- IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (quinazoline C=O) and 1610 cm⁻¹ (oxadiazole C=N).

- UV-Vis: λmax at 270–290 nm (π→π* transitions in aromatic systems) .

Advanced: How are intermolecular interactions in its crystal structure analyzed?

Methodological Answer:

- X-ray Diffraction: Resolve unit cell parameters (e.g., monoclinic system with space group P2₁/c).

- Hirshfeld Surface Analysis: Quantify hydrogen bonding (e.g., C–H···O interactions) and π-π stacking distances (3.4–3.6 Å) using CrystalExplorer .

Advanced: How is stability under varying pH and temperature conditions assessed?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 40°C for 24 hours.

- Oxidative stress (3% H₂O₂).

- Analytical Monitoring: Use HPLC to detect degradation products (e.g., hydrolyzed oxadiazole or furan cleavage) .

Advanced: What strategies validate the compound’s selectivity in biological targets?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases using competitive binding assays (e.g., KINOMEscan).

- Off-Target Analysis: Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding to non-target proteins (e.g., cytochrome P450 enzymes) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard Mitigation: Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).

- Waste Disposal: Neutralize brominated byproducts with NaHCO₃ before disposal.

- Personal Protective Equipment (PPE): Wear nitrile gloves and chemical goggles when handling corrosive reagents (e.g., POCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.